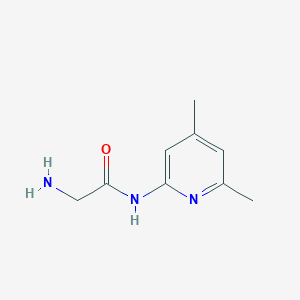
glycine-N-(4,6-dimethylpyridin-2-yl)amide
Cat. No. B2941892
M. Wt: 179.223
InChI Key: SYYYIEKDESZGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05585390
Procedure details


1 g (2.6 mmol) of the product of Example 24 is dissolved in 60 ml of methanol. Palladium-on-carbon is added and the whole is stirred under a hydrogen atmosphere. Filtration is then carried out, the methanol is evaporated and the title product is recovered.
Name
product
Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]([C:20]1[CH:25]=[C:24]([CH3:26])[CH:23]=[C:22]([CH3:27])[N:21]=1)[CH2:12][C:13]([NH:15]CC(N)=O)=O)=O)C1C=CC=CC=1.C[OH:29]>[Pd]>[CH3:26][C:24]1[CH:23]=[C:22]([CH3:27])[N:21]=[C:20]([NH:11][C:12](=[O:29])[CH2:13][NH2:15])[CH:25]=1
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(CC(=O)NCC(=O)N)C1=NC(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole is stirred under a hydrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the title product is recovered
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC(=NC(=C1)C)NC(CN)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
